2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine
Description
2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine is a pyrazole derivative featuring a 2-chlorophenyl group at position 1 of the pyrazole ring, an ethyl substituent on the phenyl group, and a methyl group at position 3. The compound’s structure (C₁₂H₁₄ClN₃) includes a chlorinated aromatic ring, which enhances lipophilicity and may influence binding to biological targets.
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)ethyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-8-7-12(14)16(15-8)9(2)10-5-3-4-6-11(10)13/h3-7,9H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXMAPWHMZXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine typically involves the reaction of 2-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the introduction of the amine group through a nucleophilic substitution reaction. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro-phenyl group can undergo substitution reactions with electrophiles such as halogens or nitro groups.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include halogens, nitric acid, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-phenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound contrasts with the 3-chlorophenyl isomer in . This positional difference can significantly alter steric and electronic properties, affecting solubility and receptor interactions .
- Ethyl vs.
- Core Heterocycle: Thienopyrrole derivatives () exhibit distinct electronic properties due to sulfur incorporation, which may favor π-π stacking interactions compared to pyrazoles .
Biological Activity
2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine, with the molecular formula CHClN, is a pyrazole derivative known for its diverse biological activities. This compound features a unique structure that includes a chloro-substituted phenyl group and a methyl group on the pyrazole ring, making it a subject of interest in medicinal chemistry and biological research.
Synthesis
The synthesis typically involves the reaction of 2-chloroacetophenone with hydrazine hydrate, leading to the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The final amine group is introduced through nucleophilic substitution reactions, optimizing for high yield and purity in industrial applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity is influenced by the structural characteristics of the chloro-phenyl and pyrazole moieties, which modulate various biological pathways .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus through mechanisms that may involve disruption of bacterial cell walls or inhibition of essential metabolic processes .
Other Biological Activities
In addition to antimicrobial effects, this compound has been explored for various other biological activities:
- Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), contributing to their anti-inflammatory properties.
- Anticancer Potential : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Comparative Analysis with Similar Compounds
A comparative analysis with other pyrazole derivatives reveals that variations in substituents significantly affect biological activity. For instance:
| Compound | Substituent | Activity Against E. coli (Zone of Inhibition) |
|---|---|---|
| This compound | Cl | Moderate |
| 2-[1-(2-Bromo-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine | Br | Low |
| 2-[1-(2-Fluoro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine | F | High |
This table illustrates how different halogen substitutions can influence antimicrobial efficacy .
Case Studies and Research Findings
Several case studies have documented the biological activities of this compound:
- Antimicrobial Screening : A study evaluated various pyrazole derivatives against E. coli and S. aureus, demonstrating that modifications at the phenyl ring can enhance activity. The compound exhibited a significant zone of inhibition compared to standard antibiotics .
- Inhibition Studies : Another investigation focused on enzyme inhibition, showing that this compound effectively inhibited COX enzymes, similar to established anti-inflammatory drugs like celecoxib .
- Apoptosis Induction : Research indicated that certain pyrazole derivatives could induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
